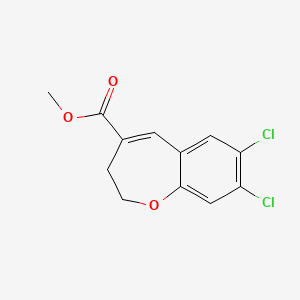
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate is a chemical compound with the molecular formula C11H8Cl2O3. It is a derivative of benzoxepine, a heterocyclic compound containing an oxygen atom in a seven-membered ring fused to a benzene ring.
Preparation Methods
The synthesis of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate typically involves the reaction of 7,8-dichloro-2,3-dihydro-1-benzoxepine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Scientific Research Applications
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 7,8-dichloro-1-benzoxepine-4-carboxylate: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and interaction with biological targets.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group.
Properties
CAS No. |
874889-09-5 |
|---|---|
Molecular Formula |
C12H10Cl2O3 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2O3/c1-16-12(15)7-2-3-17-11-6-10(14)9(13)5-8(11)4-7/h4-6H,2-3H2,1H3 |
InChI Key |
SOQLJFUEBFUEKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2OCC1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















